6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol
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Overview
Description
6,7,8,9-Tetrahydro-5H-benzo7annulen-7-ol is an organic compound with the molecular formula C11H14O It is a derivative of benzoannulene, characterized by a hydroxyl group attached to the seventh carbon of the benzoannulene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-tetrahydro-5H-benzo7annulen-7-ol typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reduction of a ketone precursor using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 6,7,8,9-tetrahydro-5H-benzo7annulen-7-ol may involve more scalable processes, such as catalytic hydrogenation of benzoannulene derivatives. This method utilizes a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure to achieve the desired reduction and cyclization .
Chemical Reactions Analysis
Types of Reactions
6,7,8,9-Tetrahydro-5H-benzo7annulen-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in THF.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (DCM).
Major Products
Oxidation: Formation of 6,7,8,9-tetrahydro-5H-benzoannulen-7-one.
Reduction: Formation of fully saturated benzoannulene derivatives.
Substitution: Formation of 7-chloro or 7-bromo derivatives.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-benzo7annulen-7-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,7,8,9-tetrahydro-5H-benzo7annulen-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s aromatic ring system can participate in π-π interactions, further modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one : A ketone derivative with similar structural features but different reactivity.
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-7-ylmethanol : A methanol derivative with an additional hydroxyl group on the methylene carbon.
Uniqueness
6,7,8,9-Tetrahydro-5H-benzo7annulen-7-ol is unique due to its specific hydroxyl group placement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c12-11-7-5-9-3-1-2-4-10(9)6-8-11/h1-4,11-12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZVYMMATMNWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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